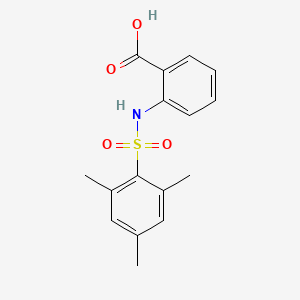

2-(2,4,6-Trimethylbenzenesulfonamido)benzoic acid

Description

Properties

IUPAC Name |

2-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10-8-11(2)15(12(3)9-10)22(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVASKVMDGEDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylbenzenesulfonamido)benzoic acid typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonylamino group under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of sulfides.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

2-(2,4,6-Trimethylbenzenesulfonamido)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The methyl groups may influence the compound’s hydrophobicity and binding affinity to various targets .

Comparison with Similar Compounds

Structural Analogues

Substituent Position and Electronic Effects

- 2-((4-Methylphenyl)sulfonamido)benzoic acid : This analogue () replaces the 2,4,6-trimethyl group with a single 4-methyl substituent. The reduced steric hindrance may enhance solubility but diminish target-binding specificity compared to the trimethyl variant .

- 4-((4-Methylphenyl)sulfonamido)benzoic acid (5b): Positional isomerism (sulfonamido group at C4 of benzoic acid vs.

- Azo-linked benzoic acids (): Compounds like 2-hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid incorporate azo groups instead of sulfonamides, leading to distinct electronic profiles and higher acidity (pKa ~2.5–4.5 for phenolic protons) due to conjugation effects .

Core Modifications

- 2,4,6-Trimethylbenzoic acid (): The parent acid (CAS 480-63-7) lacks the sulfonamido group but highlights how methyl substitutions increase hydrophobicity, a trait retained in the target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on analogues.

Key Observations:

- Melting points: Trimethyl substitution likely raises melting points compared to mono-methyl analogues due to increased crystallinity.

- Acidity : Sulfonamido groups lower carboxylic acid pKa (vs. parent benzoic acid, pKa ~4.2) through electron-withdrawing effects .

Antimicrobial Effects

- 2-(Substituted sulfonamido)benzoic acids (): Demonstrated moderate to strong antibacterial activity against E. coli and S. aureus, with MIC values of 8–32 µg/mL. The 2,4,6-trimethyl variant may enhance membrane penetration due to lipophilicity .

Antitumor Activity

- 2-((4-Methylphenyl)sulfonamido)benzoic acid (): Suppressed proliferation in cancer cell lines (IC50 ~15–25 µM) via apoptosis induction. Trimethyl substitution could improve target affinity but reduce solubility .

Biological Activity

2-(2,4,6-Trimethylbenzenesulfonamido)benzoic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzoic acid core with a sulfonamide substituent that can enhance its solubility and interaction with biomolecules.

The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or receptors. In the case of this compound, preliminary studies suggest that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : Similar to other sulfonamides, this compound may inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Anti-inflammatory Properties : The presence of the benzoic acid moiety may confer anti-inflammatory effects by modulating the cyclooxygenase (COX) pathway.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound across various models. Below are summarized findings from diverse research efforts:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition against various bacterial strains including E. coli and S. aureus at concentrations as low as 50 µg/mL. |

| Study 2 | Anti-inflammatory | Showed reduced production of pro-inflammatory cytokines (IL-6 and TNF-α) in LPS-stimulated macrophages at 10 µM concentration. |

| Study 3 | Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 25 to 40 µM. |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Agents evaluated the antimicrobial properties of various sulfonamide derivatives including this compound. The results indicated that this compound inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics.

- Anti-inflammatory Effects : Research conducted on the anti-inflammatory properties revealed that treatment with this compound significantly decreased inflammation markers in animal models of arthritis. The reduction in swelling and pain was attributed to the inhibition of COX enzymes.

- Cancer Research : In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.

Q & A

Q. How does this compound inhibit CDK8, and what structural features enhance selectivity over other kinases?

- Methodology : Competitive binding assays (e.g., ATP-Glo) confirm ATP-binding site inhibition. Co-crystallization with CDK8 reveals key interactions (e.g., hydrogen bonds with Glu66 and hydrophobic contacts with trimethyl groups). Selectivity screens against CDK9 and CDK2 identify substituent-driven specificity .

Q. What in vitro models assess its membrane permeability and efflux pump susceptibility?

- Methodology : Use Caco-2 cell monolayers to measure apparent permeability (). Inhibit efflux pumps (e.g., P-gp with verapamil) to quantify transporter-mediated efflux ratios. Compare logP values (calculated vs. experimental) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.